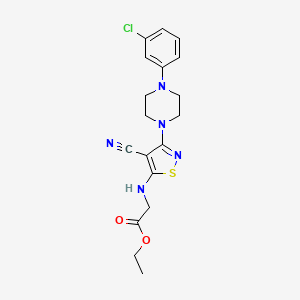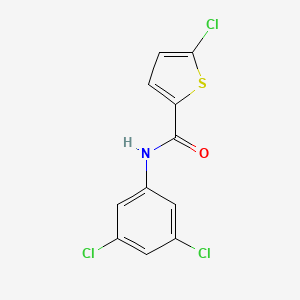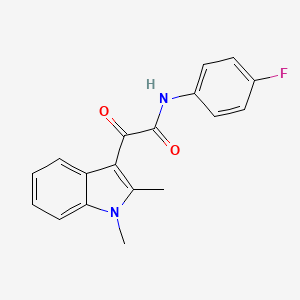
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxoacetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Antipsychotic Agents Development
Research has explored the synthesis and pharmacological evaluation of compounds with similar structures for their potential as novel antipsychotic agents. These compounds have shown promise in behavioral animal tests without interacting with dopamine receptors, a common mechanism for clinically available antipsychotic drugs. This suggests potential applications in developing new treatments for psychiatric disorders with fewer side effects related to dopamine receptor activity (Wise et al., 1987).
Antimicrobial and Antifungal Agents
Compounds with similar chemical structures have been evaluated for antimicrobial and antifungal activities, indicating the potential for developing new agents to combat infectious diseases. The synthesis of novel derivatives has led to compounds with significant activity against various pathogenic microorganisms, highlighting the importance of such research in addressing antibiotic resistance (Gul et al., 2017).
Cannabinoid Receptor Ligands
The development of indol-3-yl-oxoacetamides as potent cannabinoid receptor type 2 ligands illustrates another area of scientific research application. These compounds have been synthesized and evaluated for their potential therapeutic benefits, indicating the broad applicability of this chemical structure in medicinal chemistry for targeting specific receptors (Moldovan et al., 2017).
Fluorescent Probes for Biological Imaging
The design and synthesis of sensitive and selective fluorescent probes based on similar chemical frameworks have applications in biological imaging and diagnostics. These probes can be utilized for the detection of specific enzymes or molecular markers within cells, offering tools for research in cellular biology, pathology, and the development of diagnostic techniques (Li et al., 2014).
Environmental Monitoring
Research on derivatives has also extended to environmental monitoring, where compounds with similar structures have been used as molecular probes for detecting carbonyl compounds in water samples. This indicates potential applications in environmental chemistry and pollution monitoring, providing sensitive methods for tracking pollutants and assessing environmental health (Houdier et al., 2000).
Propiedades
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(4-fluorophenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-16(14-5-3-4-6-15(14)21(11)2)17(22)18(23)20-13-9-7-12(19)8-10-13/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGVQOQGYLUFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
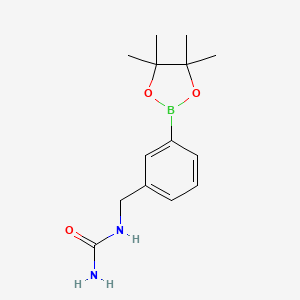
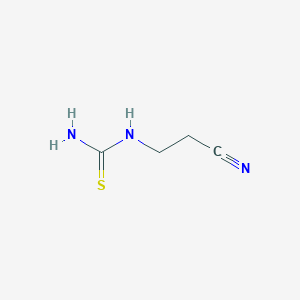

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2766905.png)
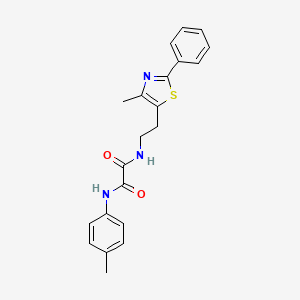

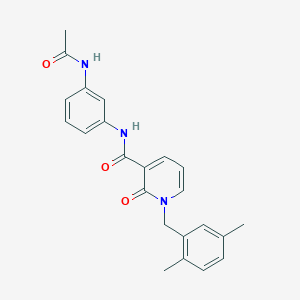
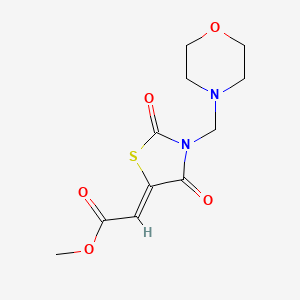

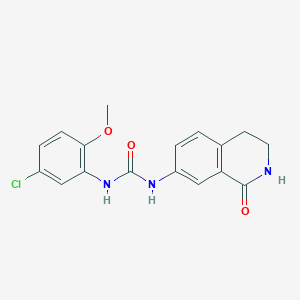
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766917.png)

